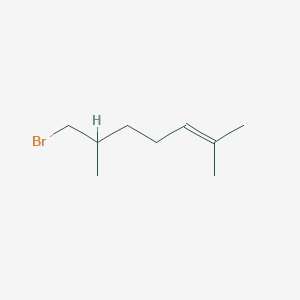

7-Bromo-2,6-dimethylhept-2-ene

Description

Overview of Halogenated Alkene Chemistry in Modern Organic Synthesis

Halogenated alkenes are a class of organic compounds that have a significant role in modern organic synthesis. These molecules contain a carbon-carbon double bond (an alkene) and at least one halogen atom. The addition of halogens like chlorine or bromine to alkenes is a fundamental reaction in organic chemistry, leading to the formation of vicinal dihalides. masterorganicchemistry.compressbooks.pub This process typically proceeds through a cyclic halonium ion intermediate, which results in the anti-addition of the two halogen atoms across the double bond. masterorganicchemistry.comchadsprep.com

The reactivity of halogenated alkenes makes them versatile building blocks for creating more complex molecules. They can undergo various transformations, including nucleophilic substitution and elimination reactions. ijrpr.com For instance, the bromine atom in a bromoalkene can act as a good leaving group, allowing for the introduction of other functional groups. sci-hub.se Furthermore, the double bond can participate in a wide range of addition reactions.

In recent years, transition metal-catalyzed cross-coupling reactions have revolutionized the use of halogenated alkenes, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with high precision. numberanalytics.com These methods have become a cornerstone of modern synthesis, with broad applications in the creation of pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.com

Historical Development and Emerging Research Trajectories for Alkyl Bromides within Complex Molecular Scaffolds

Historically, alkyl halides, including alkyl bromides, have been recognized as fundamental building blocks in organic synthesis. ijrpr.com They have traditionally been used as electrophiles in nucleophilic substitution reactions and as precursors for organometallic reagents. However, they were often viewed as simple synthetic intermediates rather than key components of bioactive molecules, partly due to a misconception that they are non-specific alkylating agents in biological systems. nih.gov

This perception has shifted significantly in recent decades. A growing number of halogenated marine natural products with unique biological activities have been discovered, highlighting the important role that alkyl halides can play in molecular recognition and bioactivity. nih.gov It is now understood that the inclusion of a halogen atom can enhance the biological properties of a molecule by increasing its lipophilicity, which can improve its pharmacokinetic profile. nih.gov

Emerging research is focused on developing new and more efficient ways to incorporate alkyl halides into complex molecules. This includes the development of late-stage functionalization techniques, where a C-H bond in an already complex molecule is selectively converted to a C-halogen bond. nih.gov Furthermore, advances in photoredox catalysis are providing new methods for the formation of alkyl radicals from alkyl bromides, which can then participate in a variety of bond-forming reactions. acs.org These new synthetic strategies are expanding the toolkit of medicinal chemists and may lead to the discovery of new drugs and other bioactive compounds containing the alkyl bromide motif. numberanalytics.com

Structure

3D Structure

Properties

Molecular Formula |

C9H17Br |

|---|---|

Molecular Weight |

205.13 g/mol |

IUPAC Name |

7-bromo-2,6-dimethylhept-2-ene |

InChI |

InChI=1S/C9H17Br/c1-8(2)5-4-6-9(3)7-10/h5,9H,4,6-7H2,1-3H3 |

InChI Key |

BCJXXVDDJILCFP-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCC=C(C)C)CBr |

Origin of Product |

United States |

Synthetic Methodologies for 7 Bromo 2,6 Dimethylhept 2 Ene

Strategies for Regioselective Bromination at the Terminal Position (C7)

Achieving bromination specifically at the C7 position of the 2,6-dimethylhept-2-ene skeleton requires methods that can differentiate between the various allylic and aliphatic C-H bonds, as well as the double bond.

Radical bromination is a key strategy for introducing a bromine atom at an allylic position. libretexts.org N-Bromosuccinimide (NBS) is a preferred reagent for this transformation as it provides a low, constant concentration of molecular bromine (Br₂), which helps to suppress competitive electrophilic addition to the alkene. libretexts.orgyoutube.com The reaction is typically initiated by light or a radical initiator like azobisisobutyronitrile (AIBN). chadsprep.com

The mechanism proceeds via a radical chain reaction. libretexts.org An initiator generates a bromine radical, which then abstracts a hydrogen atom from the allylic position (C7) of 2,6-dimethylhept-2-ene. This forms a resonance-stabilized allylic radical. chadsprep.com This radical then reacts with a molecule of Br₂ (generated from the reaction of HBr with NBS) to yield the desired 7-bromo-2,6-dimethylhept-2-ene and a new bromine radical, which propagates the chain. libretexts.orgchadsprep.com The use of NBS is advantageous as it minimizes the formation of unwanted side products that can arise from the direct use of Br₂ with alkenes. chadsprep.com For selective allylic bromination, NBS offers a controlled alternative to molecular bromine and helps to preserve other functional groups.

| Reagent/Condition | Role | Outcome |

| N-Bromosuccinimide (NBS) | Provides a low concentration of Br₂ | Favors radical substitution over electrophilic addition |

| Light (hν) or AIBN | Radical Initiator | Starts the radical chain reaction |

| Carbon tetrachloride (CCl₄) | Solvent | Inert solvent for the reaction |

An alternative approach to introduce the bromine at the terminal position involves the hydrobromination of a suitable dienic precursor, such as 2,6-dimethylhepta-1,6-diene. The control of regioselectivity is crucial in this reaction to ensure the addition of the bromine atom to the desired C7 position.

Anti-Markovnikov addition of hydrogen bromide (HBr) to the terminal double bond can be achieved under radical conditions, often initiated by peroxides. This method directs the bromine atom to the less substituted carbon of the double bond. For a precursor like 2,6-dimethylhepta-1,6-diene, this would lead to the formation of 7-bromo-2,6-dimethylhept-1-ene. Subsequent isomerization of the double bond would be necessary to obtain the final target molecule.

A more direct, albeit for a different substrate, method involves the stereoselective addition of HBr to an alkyne. For instance, the hydrobromination of 2,6-dimethylhepta-1,5-diyne using a palladium catalyst can lead to the anti-Markovnikov addition at the terminal alkyne, yielding a trans-diene. While not directly applicable to the synthesis of this compound from an alkene, this highlights the use of catalysts to control regioselectivity in hydrohalogenation reactions.

Construction of the 2,6-Dimethylhept-2-ene Carbon Skeleton

The formation of the specific carbon framework of 2,6-dimethylhept-2-ene can be accomplished through several established carbon-carbon bond-forming reactions.

Olefin metathesis is a powerful tool for the synthesis of alkenes. acs.org A cross-metathesis reaction between two simpler alkenes, catalyzed by a ruthenium-based catalyst such as a Grubbs catalyst, could construct the 2,6-dimethylhept-2-ene skeleton. acs.orgnih.gov For instance, the reaction of 2-methyl-2-butene (B146552) with 5-methyl-1-hexene (B1630410) could theoretically yield 2,6-dimethylhept-2-ene. The choice of catalyst and reaction conditions is critical to control the stereoselectivity and minimize side reactions. Tandem transformations involving olefin cross-metathesis and other reactions, like Wittig olefination, have also been developed. organic-chemistry.org

| Catalyst | Reactants | Product |

| Grubbs Catalyst | 2-methyl-2-butene + 5-methyl-1-hexene | 2,6-dimethylhept-2-ene |

Grignard reagents are fundamental in organic synthesis for forming carbon-carbon bonds. The synthesis of 2,6-dimethylheptane, the saturated analog of the target molecule, has been achieved via a Grignard reaction. nist.gov Specifically, isobutyl magnesium bromide was reacted with ethyl formate (B1220265) to produce 2,6-dimethylheptan-4-ol. nist.gov This intermediate can then be dehydrated and isomerized to yield the 2,6-dimethylhept-2-ene skeleton.

Another Grignard-based approach could involve the reaction of a Grignard reagent with a suitable ketone. For example, the reaction of methylmagnesium bromide with 2-methyl-2-hepten-6-one has been used to synthesize 2,6-dimethyl-5-hepten-2-ol, a precursor for 2,6-dimethyl-2-heptanol. google.com

| Grignard Reagent | Electrophile | Intermediate Product |

| Isobutyl magnesium bromide | Ethyl formate | 2,6-dimethylheptan-4-ol nist.gov |

| Methylmagnesium bromide | 2-Methyl-2-hepten-6-one | 2,6-dimethyl-5-hepten-2-ol google.com |

The Wittig reaction is a highly reliable method for the synthesis of alkenes from carbonyl compounds and a phosphonium (B103445) ylide. researchgate.netmasterorganicchemistry.com This reaction is known for its high functional group tolerance and mild reaction conditions. researchgate.net To synthesize 2,6-dimethylhept-2-ene, a Wittig reaction could be envisioned between acetone (B3395972) and a butylidenephosphorane. rsc.org Alternatively, the reaction of hexan-2-one with methylenetriphenylphosphorane (B3051586) could be employed. rsc.org

The stereochemistry of the resulting alkene in a Wittig reaction is dependent on the nature of the ylide. organic-chemistry.org Non-stabilized ylides typically lead to (Z)-alkenes, whereas stabilized ylides give predominantly (E)-alkenes. organic-chemistry.org This allows for a degree of stereoselective control in the generation of the double bond. The Wittig reaction has been successfully utilized in the synthesis of related compounds like the geraniolenes (2,6-dimethylhepta-1,5-, -2,5-, and -1,6-diene). researchgate.netrsc.org

| Carbonyl Compound | Phosphonium Ylide | Alkene Product |

| Acetone | Butylidenephosphorane | 2-Methylhex-2-ene rsc.org |

| Hexan-2-one | Methylenetriphenylphosphorane | 2-Methylhex-1-ene rsc.org |

Alkylation Strategies for Methyl Group Introduction

The introduction of methyl groups at the C2 and C6 positions of the heptene (B3026448) backbone is a critical step in establishing the characteristic branched structure of this compound. While direct alkylation on a pre-formed 7-bromoheptene chain is one possible route, many synthetic strategies rely on precursors that already contain the necessary methylation pattern, often derived from naturally occurring terpenoids.

However, several general and transition-metal-free alkylation strategies could theoretically be adapted for this synthesis. rsc.org One such approach involves the reaction of an appropriate precursor with an alkylating agent. For instance, a key fragment could be synthesized via the reaction of a Grignard reagent, like ethylmagnesium bromide, with a suitable starting material. google.comgoogleapis.com Another method involves the use of organocuprates; for example, a di-isobutenylcuprate reagent could be prepared from isobutenyl bromide and lithium, which is then reacted with a tosylate precursor to introduce the dimethylated fragment. journals.co.za

In syntheses starting from more basic building blocks, the gem-dimethyl group (related to the C6-methyl) can be established via an aldol (B89426) reaction followed by further modifications. For example, a d-proline (B559540) catalyzed aldol reaction between pivalaldehyde and acetone can form a β-hydroxy ketone, which serves as a precursor to a dimethyl-substituted chain. nih.gov

Convergent and Linear Synthesis Pathways to this compound

Convergent Synthesis: A convergent approach involves the independent synthesis of two or more complex fragments of the target molecule, which are then combined in one or more final steps. For this compound, a convergent strategy could involve:

Fragment A Synthesis: Preparation of a C4 or C5 fragment containing the 2,6-dimethyl structure and the C2-C3 double bond. This could be derived from a starting material like geraniol (B1671447) or a related terpenoid. acs.org

Fragment B Synthesis: Preparation of a bromo-alkane fragment.

Coupling: The two fragments are then joined using a suitable coupling reaction. For example, a Grignard reagent derived from the bromo-fragment could be coupled with the terpene-derived fragment.

Optimization of Reaction Conditions and Yields in this compound Synthesis

Optimizing reaction conditions is paramount for maximizing yield and purity while minimizing reaction times and by-product formation. Key parameters include solvent, temperature, catalysts, and reagents.

Solvent Effects and Temperature Control

The choice of solvent and precise temperature control are critical for the successful synthesis of halogenated organic compounds. In related syntheses, such as that of 7-bromo-2,2-dimethylheptanoic acid ethyl ester, solvents like tetrahydrofuran (B95107) (THF) and methyltetrahydrofuran are employed. google.com Temperature control is crucial; for instance, the initial formation of a lithium salt solution is conducted at temperatures between -30°C and 10°C to control reactivity and prevent side reactions. google.comgoogle.com

In other alkylation and ring-opening reactions that share mechanistic similarities, a range of solvents has been tested, including dichloromethane (B109758) (CH2Cl2), acetonitrile (B52724) (CH3CN), and N,N-dimethylformamide (DMF). thieme-connect.com The optimal choice often depends on the specific reagents and catalysts used, with dichloromethane frequently providing superior results in certain silver-catalyzed reactions. thieme-connect.com Temperature screening in these systems has shown that optimal results are often achieved in a narrow range, for example around 30°C, with both higher and lower temperatures leading to diminished yields. thieme-connect.com

| Parameter | Condition | Outcome on Related Syntheses | Source |

| Solvent | Tetrahydrofuran (THF) | Effective for forming lithium salt intermediates. | google.com |

| Solvent | Dichloromethane (CH2Cl2) | Optimal for certain silver-promoted alkynylations. | thieme-connect.com |

| Solvent | Acetonitrile (CH3CN) | Used, but sometimes less effective than other solvents. | thieme-connect.comscielo.org.mx |

| Temperature | -30°C to 10°C | Precise control for the formation of reactive intermediates. | google.com |

| Temperature | 30°C | Optimal temperature for a specific Ag-catalyzed reaction. | thieme-connect.com |

| Temperature | Room Temperature | Sufficient for many reduction and coupling reactions. | scielo.org.mxgoogle.com |

Catalyst and Reagent Selection for Enhanced Efficiency

In terpenoid synthesis, Lewis acids like Titanium(IV) chloride (TiCl4) have been used to catalyze the addition of ethers to olefins, a reaction type relevant to building the backbone of this compound. journals.co.za For reactions involving the formation of an enolate for subsequent alkylation, strong organic bases are required. A variety of such bases have been documented for a related synthesis, including lithium diisopropylamide (LDA), n-butyllithium, and lithium bis(trimethylsilyl)amide. google.com The choice among these depends on the substrate and desired reactivity, with LDA being a common choice for generating lithium enolates from esters. google.com

For transformations involving reductions, reagent systems like Zinc borohydride (B1222165) on charcoal (Zn(BH4)2/C) have been shown to be highly efficient and convenient for converting aldehydes and ketones to alcohols, a potential step in a multi-stage synthesis. scielo.org.mx In coupling reactions, palladium catalysts are often employed to form carbon-carbon bonds. acs.org

| Reagent/Catalyst | Function | Application in Related Syntheses | Source |

| Titanium(IV) chloride (TiCl4) | Lewis Acid Catalyst | Catalyzes electrophilic addition to olefins. | journals.co.za |

| Lithium diisopropylamide (LDA) | Strong Base | Generates lithium salt from ethyl isobutyrate. | google.comgoogle.com |

| n-Butyllithium | Strong Base | Alternative for generating reactive carbanions. | google.comgoogle.com |

| Zn(BH4)2 / Charcoal | Reducing Agent | Efficient reduction of aldehydes and ketones. | scielo.org.mx |

| Silver(I) Nitrate (AgNO3) | Catalyst | Promotes oxidative ring-opening/alkynylation. | thieme-connect.com |

Development of Continuous Flow Processes for Scalable Synthesis

For industrial-scale production, moving from traditional batch processing to continuous flow synthesis offers significant advantages in safety, efficiency, and scalability. A continuous flow process for a structurally similar compound, 7-bromo-2,2-dimethylheptanoic acid ethyl ester, has been developed, highlighting a viable path for the scalable synthesis of this compound. google.comgoogle.com

This process involves the use of metering pumps to precisely control the introduction of reagents, such as an ethyl isobutyrate solution and an organic base like LDA, into the system. google.comgoogle.com The reagents are first cooled in continuous flow precoolers to temperatures between -30°C and 10°C before being combined in a mixer. google.com The reaction to form the intermediate lithium salt occurs within a continuous flow reactor with a very short residence time, typically between 60 and 300 seconds. google.comgoogle.com This intermediate is then immediately reacted with the alkylating agent (1,5-dibromopentane) in a second flow reactor. google.com

This method allows for precise control over reaction conditions, which enhances selectivity and yield (reported yields are around 85-86%). google.comgoogle.com The rapid mixing and excellent heat transfer in microreactors mitigate safety concerns associated with highly exothermic reactions or unstable intermediates. Such a process could be readily adapted for the large-scale production of this compound, offering a safe and efficient manufacturing route. google.com The use of flow chemistry in photochemical reactions has also been demonstrated, which could be relevant if any synthetic steps require UV irradiation. acs.org

Reactivity and Chemical Transformations of 7 Bromo 2,6 Dimethylhept 2 Ene

Reactions Involving the Terminal Bromine (C7)

The primary carbon-bromine bond (C7-Br) is the most reactive site for transformations initiated by nucleophiles or organometallic reagents. The bromine atom serves as an excellent leaving group, facilitating substitution and elimination reactions.

Nucleophilic Substitution Reactions (SN1 and SN2 Pathways)

Due to the primary nature of the carbon atom bearing the bromine, nucleophilic substitution on 7-Bromo-2,6-dimethylhept-2-ene predominantly follows the bimolecular SN2 pathway. This mechanism involves a backside attack by the nucleophile, leading to an inversion of configuration, although the C7 carbon is not a stereocenter. The SN1 pathway is highly disfavored as it would require the formation of an unstable primary carbocation. The steric hindrance from the gem-dimethyl group at the C6 position is minimal at the C7 position, allowing for efficient SN2 reactions.

This compound readily reacts with oxygen-centered nucleophiles to form ethers and alcohols. The reaction with hydroxides, such as sodium hydroxide (B78521) or potassium hydroxide, yields the corresponding primary alcohol, 7-hydroxy-2,6-dimethylhept-2-ene. Similarly, alkoxides (the conjugate bases of alcohols) can be used to synthesize ethers via the Williamson ether synthesis. The bromine atom is displaced by nucleophiles like hydroxide or alkoxide groups in polar aprotic solvents.

Table 1: Reactions with Oxygen-Centered Nucleophiles

| Nucleophile | Reagent Example | Solvent | Product |

| Hydroxide | Sodium Hydroxide (NaOH) | DMSO | 2,6-Dimethylhept-2-en-7-ol |

| Methoxide | Sodium Methoxide (NaOCH₃) | THF | 7-Methoxy-2,6-dimethylhept-2-ene |

| Ethoxide | Sodium Ethoxide (NaOCH₂CH₃) | Ethanol | 7-Ethoxy-2,6-dimethylhept-2-ene |

The C7-Br bond is susceptible to attack by various nitrogen-centered nucleophiles, leading to the formation of amines. This reaction is fundamental in the synthesis of more complex molecules. For instance, analogous bromo-compounds are known to react with primary and secondary amines to produce the corresponding substituted amines. smolecule.comgoogle.com The reaction of 1-bromo-6,6-dimethylhept-2-en-4-yne with excess methylamine (B109427) is a key step in some synthetic routes. google.com Similarly, its coupling with N-methyl-N-(1-naphthylmethyl)amine can achieve yields of 60-70%. smolecule.com These reactions illustrate the utility of this transformation for creating C-N bonds.

Table 2: Reactions with Nitrogen-Centered Nucleophiles

| Nucleophile | Reagent Example | Conditions | Product |

| Ammonia | NH₃ | Ethanol, heat | (2,6-Dimethylhept-2-en-1-yl)amine |

| Methylamine | CH₃NH₂ | THF | N-Methyl-(2,6-dimethylhept-2-en-1-yl)amine |

| Dimethylamine | (CH₃)₂NH | Methanol | N,N-Dimethyl-(2,6-dimethylhept-2-en-1-yl)amine |

Carbon-carbon bond formation can be achieved by reacting this compound with various carbon-based nucleophiles. Organometallic reagents like Grignard reagents (R-MgBr) and organolithium compounds (R-Li) are powerful nucleophiles capable of displacing the bromide to extend the carbon chain. google.com While these are typically used with carbonyls, they can also participate in substitution reactions with alkyl halides. Palladium-catalyzed reactions can facilitate the coupling with softer nucleophiles like enolates. pharm.or.jp For example, the reaction with a ketone enolate would result in the formation of a γ,δ-unsaturated ketone.

Table 3: Reactions with Carbon-Centered Nucleophiles

| Nucleophile | Reagent Example | Catalyst (if any) | Product Example |

| Grignard Reagent | Phenylmagnesium bromide | Copper(I) salt | 3,7-Dimethyl-1-phenylhept-3-ene |

| Organolithium | n-Butyllithium | - | 3,7-Dimethyldec-3-ene |

| Cyanide | Sodium Cyanide (NaCN) | DMSO | 3,7-Dimethylhept-3-ene-nitrile |

| Enolate | Lithium enolate of acetone (B3395972) | - | 5,9-Dimethyl-dec-5-en-2-one |

Elimination Reactions to Form Dienic Systems

When this compound is treated with a strong, sterically hindered base, an elimination reaction (E2) can occur, competing with the SN2 pathway. The base abstracts a proton from the carbon adjacent to the bromine-bearing carbon (C6), leading to the expulsion of the bromide leaving group and the formation of a new double bond. This transformation results in the synthesis of a conjugated diene system. The product of this elimination would be 2,6-dimethylhepta-2,6-diene. The choice of a bulky, non-nucleophilic base such as potassium tert-butoxide (t-BuOK) favors the E2 elimination over SN2 substitution.

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira type reactions)

The C-Br bond in this compound makes it a suitable electrophilic partner in various palladium-catalyzed cross-coupling reactions, which are powerful tools for C-C bond formation.

Suzuki Coupling: This reaction involves the coupling of the alkyl bromide with an organoboron compound, such as an aryl or vinyl boronic acid, in the presence of a palladium catalyst and a base. This would attach an aryl or vinyl group at the C7 position. smolecule.com

Heck Reaction: While typically involving aryl or vinyl halides, modifications of the Heck reaction can couple alkyl halides with alkenes. The reaction of this compound with an alkene like styrene, catalyzed by a palladium complex, would yield a new, larger unsaturated system. smolecule.com

Sonogashira Coupling: This reaction couples the alkyl bromide with a terminal alkyne, catalyzed by palladium and copper(I) complexes. This would introduce an alkynyl group at the C7 position, creating an enyne structure.

Table 4: Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System | Product Example |

| Suzuki Coupling | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 3,7-Dimethyl-1-phenylhept-3-ene |

| Heck Coupling | Styrene | Pd(OAc)₂, P(o-tol)₃ | 4,8-Dimethyl-1-phenylnon-4-ene |

| Sonogashira Coupling | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 3,7-Dimethyl-1-phenylhept-3-en-1-yne |

Reactions Involving the Internal Alkene (C2=C3)

Electrophilic Addition Reactions

No specific research findings on the halogenation of the C2=C3 double bond in this compound are available in the reviewed literature.

There are no published studies detailing the hydrohalogenation or hydration reactions across the C2=C3 bond of this compound, and thus no data on the regiochemical outcomes of such transformations.

Catalytic Hydrogenation and Selective Reduction Strategies

Information regarding the catalytic hydrogenation of the C2=C3 alkene in this compound, including conditions for selective reduction without affecting the carbon-bromine bond, is not present in the available literature.

Oxidation Reactions of the Double Bond (e.g., Epoxidation, Dihydroxylation, Ozonolysis)

No documented examples or research findings on the oxidation of the internal double bond of this compound through methods such as epoxidation, dihydroxylation, or ozonolysis were found.

Chemoselective Transformations of this compound

Chemoselectivity refers to the preferential reaction of one functional group over another within a molecule containing multiple functional groups. In the case of this compound, the alkene and the alkyl bromide can undergo different types of reactions, and controlling the reaction conditions allows for the selective functionalization of one site while leaving the other intact.

Protecting Group Strategies for Selective Functionalization

In many instances, the desired transformation at one functional group may not be compatible with the presence of the other. In such cases, a protecting group can be used to temporarily mask one of the reactive sites. pressbooks.publibretexts.org A good protecting group should be easy to install, stable to the reaction conditions of the subsequent step, and easy to remove in high yield. pressbooks.pub

Protecting the Alkene:

If a reaction needs to be performed exclusively at the alkyl bromide moiety, the alkene can be protected. One common strategy is to convert the alkene into a species that is stable to the intended reaction conditions.

Bromination-Debromination: The alkene can be treated with bromine (Br₂) to form a vicinal dibromide. This effectively "protects" the double bond from many nucleophilic and basic reagents. After the desired reaction at the other site is complete, the double bond can be regenerated by treatment with a reducing agent like zinc dust.

Protecting the Alkyl Bromide (Indirectly):

Directly protecting an alkyl halide is less common. A more frequent strategy involves converting the alkyl bromide into a functional group that can be easily reverted back or that directs the desired reactivity. For instance, if a reaction is intended for the alkene in the presence of a Grignard reagent, the alkyl bromide would be incompatible. In this scenario, the alkyl bromide could first be converted to a different functional group.

An alternative approach for selective functionalization involves the use of organometallic reagents. For example, the alkyl bromide can be converted into an organometallic species, such as a Grignard reagent or an organolithium reagent, by reaction with magnesium or lithium metal, respectively. This newly formed nucleophilic center can then participate in reactions with electrophiles. However, this would require the protection of any acidic protons in the molecule.

The following table summarizes potential protecting group strategies:

| Group to Protect | Protecting Group/Strategy | Protection Reagent | Deprotection Reagent |

| Alkene | Vicinal Dibromide | Br₂ | Zn |

| Alkyl Bromide (Indirect) | Conversion to Alcohol | NaOH | Oxidation and further steps |

Mechanistic Studies and Reaction Pathways of 7 Bromo 2,6 Dimethylhept 2 Ene

Elucidation of Substitution Mechanisms at the Brominated Carbon

The primary alkyl bromide structure of 7-bromo-2,6-dimethylhept-2-ene suggests that it is a candidate for nucleophilic substitution reactions. The two principal mechanisms for such reactions are the S(_N)1 (substitution nucleophilic unimolecular) and S(_N)2 (substitution nucleophilic bimolecular) pathways.

For a primary alkyl halide like this compound, the S(_N)2 mechanism is generally favored. quora.com This is due to the relatively low steric hindrance around the electrophilic carbon atom, allowing for backside attack by a nucleophile. libretexts.orglibretexts.org The S(_N)2 reaction is a one-step process where the nucleophile attacks the carbon atom, and the bromide leaving group departs simultaneously. youtube.com The rate of this reaction is dependent on the concentration of both the substrate and the nucleophile. youtube.com

The S(_N)1 mechanism, which involves the formation of a carbocation intermediate, is less likely for a primary alkyl halide due to the instability of the resulting primary carbocation. masterorganicchemistry.com However, the presence of the nearby double bond could potentially allow for the formation of a more stable, rearranged carbocation, although this is generally not a favored pathway for primary substrates.

In some cases, intramolecular cyclization can occur if a suitable nucleophile is present within the same molecule or if reaction conditions promote the formation of a reactive intermediate that can be trapped by the alkene.

Table 1: Predicted Substitution Reaction Outcomes for this compound

| Nucleophile | Solvent | Predominant Mechanism | Major Product |

|---|---|---|---|

| Strong, small (e.g., CN⁻) | Polar aprotic (e.g., DMSO) | S(_N)2 | 8-Cyano-2,6-dimethylhept-2-ene |

This table represents predicted outcomes based on general principles of nucleophilic substitution reactions.

Investigation of Addition Mechanisms to the Alkene Moiety

The carbon-carbon double bond in this compound is susceptible to electrophilic addition reactions. In these reactions, an electrophile adds to the double bond, breaking the pi bond and forming two new sigma bonds. libretexts.org

A common example is the addition of a hydrogen halide (HX). The mechanism proceeds in a stepwise manner. First, the pi electrons of the alkene attack the electrophilic hydrogen of HX, forming a carbocation and a halide ion. libretexts.org The more stable carbocation will be formed preferentially, following Markovnikov's rule, which states that the hydrogen atom adds to the carbon atom that already has the greater number of hydrogen atoms. However, in the case of the tetrasubstituted alkene in this compound, the two carbons of the double bond are equally substituted, leading to the potential for two different carbocation intermediates of similar stability. The subsequent attack of the halide ion on the carbocation completes the addition.

Other electrophilic additions, such as halogenation (with Br₂ or Cl₂) or hydration (with H₂O in the presence of an acid catalyst), would also proceed via similar mechanisms involving the formation of a cationic intermediate (a bromonium ion in the case of halogenation). msu.edu

Understanding Stereochemical Outcomes in Transformations (e.g., E/Z isomer ratios)

The stereochemistry of reactions involving this compound is an important consideration. The starting material itself is a single stereoisomer due to the fixed geometry of the double bond.

In S(_N)2 reactions at the brominated carbon, an inversion of stereochemistry occurs at the reaction center. However, since the brominated carbon is not a stereocenter in the starting material, this inversion does not lead to a different stereoisomer in the product unless the incoming nucleophile introduces a new stereocenter.

For electrophilic addition reactions to the alkene, the stereochemical outcome depends on the specific reaction. For example, the addition of halogens like Br₂ typically proceeds through an anti-addition pathway, where the two bromine atoms add to opposite faces of the double bond. chemtube3d.com This is due to the formation of a cyclic bromonium ion intermediate, which is then attacked by a bromide ion from the opposite side. Other addition reactions may proceed through syn-addition or a mixture of syn and anti-addition, leading to different stereoisomers. masterorganicchemistry.com The formation of new stereocenters during addition can result in a mixture of enantiomers or diastereomers. chemistrysteps.com

Influence of Steric and Electronic Effects on Reactivity

Both steric and electronic effects play a crucial role in the reactivity of this compound.

Steric Effects:

Substitution Reactions: The primary nature of the alkyl bromide favors S(_N)2 reactions due to minimal steric hindrance at the electrophilic carbon. lumenlearning.com Bulky nucleophiles might slow down the rate of S(_N)2 reactions. libretexts.org

Addition Reactions: The tetrasubstituted nature of the alkene presents significant steric hindrance to the approach of electrophiles. fiveable.me This can make addition reactions slower compared to less substituted alkenes.

Electronic Effects:

Substitution Reactions: The electron-withdrawing inductive effect of the bromine atom polarizes the C-Br bond, making the carbon atom electrophilic and susceptible to nucleophilic attack.

Addition Reactions: Alkyl groups are electron-donating and stabilize the double bond through hyperconjugation. libretexts.org While this increased stability makes the alkene less reactive than less substituted alkenes, the electron-rich nature of the pi bond still allows it to act as a nucleophile in the presence of a strong electrophile. msu.edu The presence of the bromine atom, being electron-withdrawing, might have a slight deactivating effect on the nearby double bond.

Table 2: Summary of Steric and Electronic Influences

| Feature | Effect | Influence on Reactivity |

|---|---|---|

| Steric | ||

| Primary alkyl bromide | Low steric hindrance | Favors S(_N)2 over S(_N)1 |

| Tetrasubstituted alkene | High steric hindrance | Hinders approach of electrophiles, slowing addition reactions |

| Electronic | ||

| Inductive effect of Br | C-Br bond polarization | Activates the carbon for nucleophilic attack |

Applications of 7 Bromo 2,6 Dimethylhept 2 Ene in Advanced Organic Synthesis

Building Block for Complex Molecular Architectures

The intrinsic structure of 7-Bromo-2,6-dimethylhept-2-ene makes it an ideal starting material for the assembly of complex molecules, particularly those containing isoprenoid side chains. The bromine atom provides a reactive handle for nucleophilic substitution and coupling reactions, while the alkene moiety allows for various addition and cyclization strategies.

A significant application is in the synthesis of vitamin E (α-tocopherol). An isomer, (R)-1-bromo-2,6-dimethylhept-4-ene, is utilized as a key building block for constructing the characteristic side chain of (R,R,R)-α-tocopherol. google.com This synthesis often involves a Grignard reaction, where the organomagnesium derivative of the bromo-compound is coupled with other fragments to assemble the full carbon skeleton. google.com This highlights the role of such brominated dimethylheptene structures in creating the complex, stereochemically rich side chains of important biological molecules.

Furthermore, related bromo-alkene structures are employed as intermediates in the synthesis of pharmaceuticals and agrochemicals. For instance, 1-bromo-6,6-dimethyl-2-hepten-4-yne, a compound with a similar carbon backbone but additional unsaturation, is a crucial intermediate for the antifungal agent Terbinafine (B446). The versatility of these building blocks allows for their incorporation into diverse molecular scaffolds, leading to the creation of novel and complex chemical entities.

Table 1: Examples of Complex Architectures from Dimethylheptene Building Blocks

| Building Block Isomer/Analogue | Target Molecule | Synthetic Strategy |

|---|---|---|

| (R)-1-Bromo-2,6-dimethylhept-4-ene | (R,R,R)-α-Tocopherol (Vitamin E) | Grignard Coupling |

Intermediate in the Synthesis of Novel Analogues and Derivatives

The reactivity of this compound allows it to serve as a versatile intermediate for creating a wide range of analogues and derivatives. The bromine atom can be readily displaced by various nucleophiles, such as amines, hydroxides, and alkoxides, to introduce new functional groups. This substitution chemistry is fundamental in medicinal chemistry for generating libraries of related compounds to study structure-activity relationships (SAR). wgtn.ac.nz

For example, in the synthesis of terbinafine from the related 1-bromo-6,6-dimethylhept-2-en-4-yne, the critical step involves a nucleophilic substitution where the bromine is displaced by N-methyl-N-(1-naphthylmethyl)amine. smolecule.comgoogle.com This reaction demonstrates how the bromo-functionalized heptene (B3026448) skeleton acts as an electrophilic partner, enabling the attachment of complex amine side chains to generate the final active pharmaceutical ingredient. smolecule.com

Similarly, chloro-analogues like 6-chloro-2,6-dimethylhept-2-ene undergo Lewis acid-catalyzed additions, serving as intermediates in the construction of terpenoid skeletons like lavandulol. journals.co.za These intermediates can be further modified to create a variety of derivatives. The synthesis of simplified analogues of natural products like Pateamine A, which involves creating new thiazole (B1198619) and triazole versions, underscores the general strategy of using core fragments to build diverse derivatives for biological testing. wgtn.ac.nz

Precursor for Carbon Chain Elongation and Diversification

This compound is an excellent precursor for carbon chain elongation, a fundamental process in organic synthesis for building larger molecules from smaller fragments. The conversion of the bromide to an organometallic reagent, such as a Grignard or organolithium reagent, is a common and effective strategy. These nucleophilic reagents can then react with a variety of electrophiles to form new carbon-carbon bonds.

The synthesis of the α-tocopherol side chain provides a clear example, where the Grignard reagent derived from a bromo-dimethylheptene isomer attacks an electrophilic partner, effectively elongating the carbon chain. google.com This method is a cornerstone of synthetic organic chemistry for constructing complex aliphatic chains.

Further diversification can be achieved through cross-coupling reactions. The bromine atom is suitable for participating in reactions like Suzuki and Sonogashira couplings, which link the alkyl fragment to aryl, vinyl, or alkynyl groups. Although direct examples with this compound are not prevalent in the reviewed literature, related chlorinated and brominated heptene derivatives are known to participate in such cross-coupling reactions, enabling the formation of C-C bonds with aryl boronic acids. smolecule.com The steric hindrance provided by the dimethyl groups can also influence the regioselectivity of these reactions. smolecule.com

Table 2: Methods for Carbon Chain Elongation and Diversification

| Reaction Type | Reagent/Catalyst | Result |

|---|---|---|

| Grignard Reaction | Magnesium (Mg) | Formation of an organometallic nucleophile for reaction with electrophiles. google.com |

| Suzuki Coupling | Palladium Catalyst, Boronic Acid | Formation of a new carbon-carbon bond with an aryl or vinyl group. smolecule.com |

Role in Natural Product Synthesis Strategies (e.g., terpenoid synthesis, cyclization reactions)

The structural similarity of this compound to acyclic monoterpenes makes it a highly relevant starting material for the synthesis of natural products, particularly terpenoids. Terpenoids are a vast class of natural products built from isoprene (B109036) units, and many synthetic strategies rely on building blocks that mimic this structure.

The synthesis of lavandulol, an irregular monoterpene alcohol, can be approached using a chloro-analogue, 6-chloro-2,6-dimethylhept-2-ene. journals.co.za The synthesis involves creating the core skeleton and then performing transformations to yield the final natural product. journals.co.za This demonstrates the utility of halogenated dimethylheptene scaffolds in accessing terpenoid structures.

Furthermore, the alkene functionality within the molecule is crucial for cyclization reactions, a key step in the synthesis of many cyclic natural products. Intramolecular cyclizations, such as the Prins cyclization, are powerful methods for constructing heterocyclic rings like tetrahydropyrans, which are common motifs in marine natural products. ntu.edu.sg For instance, the synthesis of the spirocyclic framework of sesterterpenoid natural products like alotaketal A involves the coupling of complex fragments, one of which contains the 2,6-dimethylhepta-1,5-dienyl moiety, followed by an oxidative cyclization to form the core structure. acs.orgacs.org Transition metal-catalyzed cyclizations, such as the Mizoroki-Heck reaction, are also used with dimethylheptene derivatives to create bicyclic systems found in terpenes. smolecule.com

Theoretical and Computational Studies of 7 Bromo 2,6 Dimethylhept 2 Ene

Quantum Chemical Calculations (e.g., DFT) for Optimized Geometries and Electronic Properties

Prediction of Reactivity and Reaction Pathways via Computational Modeling

Specific computational modeling studies predicting the reactivity and reaction pathways of 7-Bromo-2,6-dimethylhept-2-ene have not been identified in public research databases. Generally, computational modeling can be a powerful tool to forecast how a molecule will behave in chemical reactions. By mapping the potential energy surface, researchers can identify likely pathways for reactions such as nucleophilic substitution at the carbon bearing the bromine atom or electrophilic addition to the double bond. These models can help in understanding the mechanisms of such reactions and predicting the structure of possible products.

Conformational Analysis and Energy Landscapes of the Compound

A comprehensive conformational analysis and the corresponding energy landscapes for this compound are not described in the available literature. A conformational analysis would involve exploring the different spatial arrangements of the atoms in the molecule that can be interconverted by rotation about single bonds. By calculating the potential energy of these different conformations, an energy landscape can be constructed. This landscape reveals the most stable, low-energy conformations of the molecule and the energy barriers between them, which is fundamental to understanding its dynamic behavior and how it might interact with other molecules.

Analysis of Transition States and Activation Barriers for Key Transformations

There is no specific information available regarding the analysis of transition states and activation barriers for key chemical transformations involving this compound. Such analyses are typically performed using computational methods to identify the high-energy transition state structures that connect reactants to products. The calculation of the energy of these transition states allows for the determination of the activation barrier, which is a critical parameter for predicting the rate of a chemical reaction.

Molecular Dynamics Simulations for Solvent Effects on Reactivity

Specific molecular dynamics (MD) simulations studying the effect of solvents on the reactivity of this compound have not been reported. MD simulations can provide a detailed picture of how solvent molecules arrange around a solute and how this solvent environment influences the reaction pathways and rates. For a molecule like this compound, the polarity of the solvent would be expected to play a significant role in reactions involving charged or polar intermediates, and MD simulations would be a valuable tool to investigate these effects at a molecular level.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.